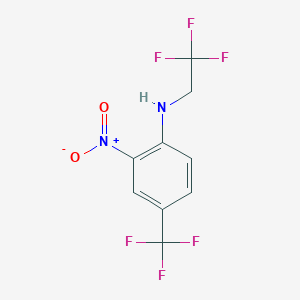
(3-Chlorophenyl)trimethylsilane
概要
説明
(3-Chlorophenyl)trimethylsilane is an organosilicon compound with the chemical formula C9H13ClSi. It is a derivative of trimethylsilane, where a chlorophenyl group is attached to the silicon atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with 3-chlorophenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
On an industrial scale, this compound is produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. This method is efficient and allows for the large-scale production of the compound.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, often catalyzed by transition metals.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrosilylation: The major products are organosilicon compounds with new carbon-silicon bonds.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
科学的研究の応用
(3-Chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the production of advanced materials, including polymers and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of (3-Chlorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorophenyl group can participate in electrophilic aromatic substitution, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the trimethylsilyl group.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler analog without the chlorophenyl group.
(3-Chlorophenylethynyl)trimethylsilane: Contains an ethynyl group instead of a phenyl group.
Chlorotrimethylsilane: Lacks the phenyl group and is more reactive.
Uniqueness
(3-Chlorophenyl)trimethylsilane is unique due to the presence of both the chlorophenyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis and material science.
特性
IUPAC Name |
(3-chlorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFJBBKFUKWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336886.png)
![5-[(3,4-Dimethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336892.png)




![4-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B3336929.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B3336936.png)

![5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3336944.png)

![3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3336962.png)


